Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C13H16N2O5 It is a derivative of benzoic acid and is characterized by the presence of an ester and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Uniqueness
Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate is unique due to its specific combination of ester and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C13H16N2O5/c1-3-20-11(16)8-14-13(18)15-10-7-5-4-6-9(10)12(17)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,18) |
InChI Key |
TUMHNVNBFCXYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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